molecular formula C11H14N4S B1483765 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098015-85-9

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483765
CAS No.: 2098015-85-9
M. Wt: 234.32 g/mol
InChI Key: HZZVYWHFFWZFDA-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-9-5-10(8-3-4-16-7-8)14-15(9)6-11(12)13/h3-5,7H,2,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZVYWHFFWZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a synthetic organic compound belonging to the pyrazole derivatives class. Its unique structure, which includes a pyrazole ring, a thiophene moiety, and an acetimidamide group, suggests potential biological activities that warrant investigation. The molecular formula of this compound is C11_{11}H14_{14}N4_4S, with a molecular weight of 236.31 g/mol .

Structural Features

The compound's structural arrangement significantly influences its chemical properties and potential biological activities. The ethyl group at the 5-position of the pyrazole ring and the presence of the thiophene moiety are critical in determining its reactivity and interaction with biological targets.

Compound Name Structural Features Unique Aspects
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamideMethyl group instead of ethylPotentially different reactivity due to methyl substitution
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamideMethyl group on pyrazole, pyridine instead of thiopheneVariation in biological activity due to different heteroatoms
2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acidContains an amino group instead of acetimidamideFunctions as a chelating ligand in coordination chemistry

Biological Activity

The biological activity of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetimidamide has not been fully elucidated, but preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to potential therapeutic effects. Similar compounds have shown anti-inflammatory and anticancer activities, indicating that this compound may also possess significant pharmacological properties .

While the exact mechanism of action remains to be fully characterized, it is believed that this compound may inhibit or modulate specific enzymes or receptors involved in disease processes. Molecular docking studies indicate that it may effectively interact with certain enzyme active sites, highlighting its potential role in drug design and discovery .

Case Studies and Research Findings

Research on pyrazole derivatives has revealed various biological activities:

  • Anticancer Activity : Compounds similar to 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetimidamide have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
  • Anti-inflammatory Properties : Pyrazole derivatives have also been noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, making them potential candidates for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

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